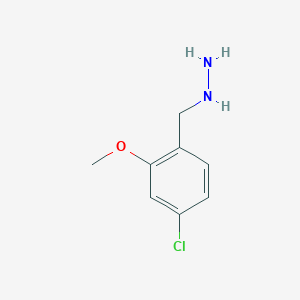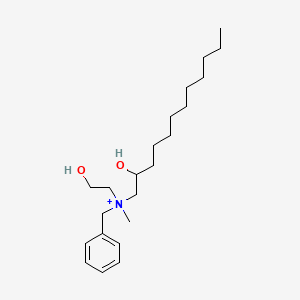
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their surfactant properties, making them useful in a variety of industrial and scientific applications. The structure of this compound includes a benzenemethanaminium core with substitutions that enhance its chemical reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- typically involves a multi-step process. The initial step often includes the alkylation of benzenemethanaminium with 2-hydroxydodecyl and 2-hydroxyethyl groups. This is followed by methylation to introduce the N-methyl group. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with varying functional groups. These products can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- involves its interaction with cell membranes and other biological structures. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can enhance the delivery of therapeutic agents across cell membranes. The molecular targets include phospholipids and proteins within the membrane, which are crucial for maintaining cellular integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanaminium, N-(2-hydroxyethyl)-N-methyl-: Lacks the 2-hydroxydodecyl group, resulting in different surfactant properties.
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-methyl-: Lacks the 2-hydroxyethyl group, affecting its solubility and reactivity.
Benzenemethanaminium, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-N-methyl-: Contains a different alkyl chain, leading to variations in its chemical behavior.
Uniqueness
The presence of both 2-hydroxydodecyl and 2-hydroxyethyl groups in Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- imparts unique properties, such as enhanced solubility, reactivity, and surfactant behavior. These characteristics make it particularly valuable in applications requiring high-performance surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
749144-96-5 |
|---|---|
Molekularformel |
C22H40NO2+ |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
benzyl-(2-hydroxydodecyl)-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C22H40NO2/c1-3-4-5-6-7-8-9-13-16-22(25)20-23(2,17-18-24)19-21-14-11-10-12-15-21/h10-12,14-15,22,24-25H,3-9,13,16-20H2,1-2H3/q+1 |
InChI-Schlüssel |
ZRIBQSSBMWXIDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C[N+](C)(CCO)CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


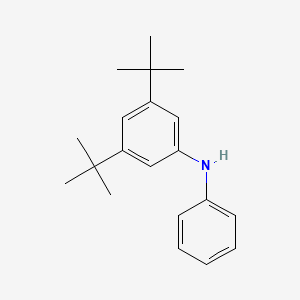

![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)
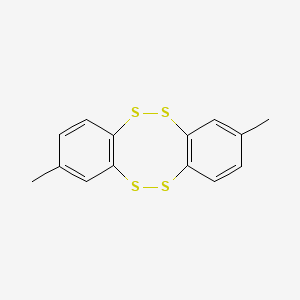
![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
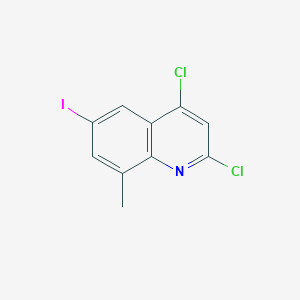
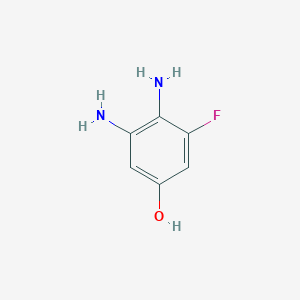
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)
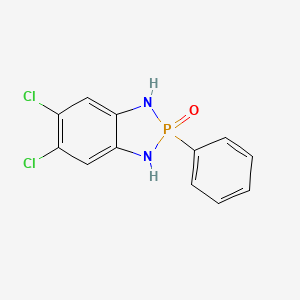
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)

